molecular formula C16H16N4O3S2 B6103835 2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide

Cat. No. B6103835
M. Wt: 376.5 g/mol
InChI Key: OEHCNRHLBPUNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide, also known as BNPT, is a chemical compound that has drawn the attention of researchers due to its potential applications in various fields. BNPT is a hydrazinecarbothioamide derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide is not fully understood. However, studies have shown that this compound inhibits the growth of microorganisms by disrupting their cell membranes. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Research on this compound has shown that it has biochemical and physiological effects on living organisms. This compound has been found to exhibit antioxidant activity and to reduce oxidative stress in animal models. In addition, this compound has been found to reduce inflammation and improve liver function in animal models.

Advantages and Limitations for Lab Experiments

2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has several advantages for lab experiments, including its low cost, ease of synthesis, and stability under various conditions. However, this compound has limitations, including its low solubility in water, which limits its use in aqueous solutions.

Future Directions

There are several future directions for research on 2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide. One area of research is the development of new synthesis methods to improve the yield of this compound. Another area of research is the investigation of the mechanism of action of this compound to better understand its biological effects. Additionally, research on the potential applications of this compound in agriculture and environmental science is needed.
Conclusion
This compound is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Research on this compound has shown that it exhibits antimicrobial, antifungal, and anticancer properties. This compound has also been found to exhibit antioxidant activity and to reduce inflammation and improve liver function in animal models. Further research is needed to better understand the mechanism of action of this compound and to investigate its potential applications in agriculture and environmental science.

Synthesis Methods

2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide can be synthesized through various methods, including the reaction between 2-acetylbenzenethiol and 3-nitrobenzoylhydrazinecarbothioamide in the presence of a catalyst. Another method involves the reaction between 2-acetylbenzenethiol and 3-nitrophenylhydrazinecarbothioamide in the presence of sodium ethoxide. The yield of this compound varies depending on the synthesis method used.

Scientific Research Applications

Research on 2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide has shown that it has potential applications in various fields, including medicine, agriculture, and environmental science. This compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. In addition, this compound has been used as a reagent for the determination of copper in environmental samples.

properties

IUPAC Name

1-[(2-benzylsulfanylacetyl)amino]-3-(3-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c21-15(11-25-10-12-5-2-1-3-6-12)18-19-16(24)17-13-7-4-8-14(9-13)20(22)23/h1-9H,10-11H2,(H,18,21)(H2,17,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHCNRHLBPUNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NNC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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